molecular formula C10H13NO B1606515 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine-N-oxide CAS No. 41043-09-8

6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine-N-oxide

Cat. No.: B1606515
CAS No.: 41043-09-8
M. Wt: 163.22 g/mol
InChI Key: JCUFUNCNVIPEBV-UHFFFAOYSA-N
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Description

6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine-N-oxide (CAS Registry Number: 41043-09-8) is a chemical compound with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol . This N-oxide derivative is built on a bicyclic scaffold comprising a pyridine ring fused to a seven-membered cycloheptane ring. The compound is characterized by calculated physical properties including a density of approximately 1.13 g/cm³ and a boiling point of about 366.98°C at 760 mmHg . As a synthetic intermediate, this N-oxide is of significant value in medicinal chemistry and drug discovery research. The introduction of the N-oxide functionality can markedly alter the molecule's electronic properties, solubility, and potential for forming hydrogen bonds, making it a versatile precursor for further synthetic modifications. It serves as a key building block for the exploration of novel pharmacologically active compounds, particularly those targeting the central nervous system. This product is listed with multiple international chemical suppliers, ensuring availability for the global research community . This compound is intended for research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for personal use.

Properties

IUPAC Name

1-oxido-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c12-11-8-4-6-9-5-2-1-3-7-10(9)11/h4,6,8H,1-3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCUFUNCNVIPEBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)[N+](=CC=C2)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40343428
Record name 1-Oxo-6,7,8,9-tetrahydro-5H-1lambda~5~-cyclohepta[b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41043-09-8
Record name 1-Oxo-6,7,8,9-tetrahydro-5H-1lambda~5~-cyclohepta[b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Comparative Table of Methods

Method Reagents Conditions Yield Key Advantage
Peracetic Acid CH₃COOOH, CH₂Cl₂ 25°C, 48 h 98% High yield, simple workup
Microreactor (m-CPBA) m-CPBA, CH₂Cl₂ 50°C, 3 min N/A Enhanced safety, rapid
Mn(OTf)₂/TBHP Mn(OTf)₂, TBHP, H₂O 150°C, 30 min 34% Solvent-free, eco-friendly

Analytical Validation

  • Spectroscopic Confirmation :
    • IR spectra show characteristic N-oxide absorption near 1250–1300 cm⁻¹ .
    • HRMS (ESI): [M+H]⁺ calculated for C₁₀H₁₂NO: 162.0919 , observed 162.0928 .
  • X-ray Crystallography : Orthorhombic crystal system (P b c a) with unit cell dimensions a = 7.5044 Å , b = 11.9291 Å , c = 14.8473 Å .

Industrial Considerations

  • Scale-Up Challenges :
    • Peracetic acid requires strict temperature control to avoid exothermic decomposition.
    • Microreactors mitigate safety risks but demand precise flow-rate optimization.

Chemical Reactions Analysis

Types of Reactions

6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine-N-oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the N-oxide group back to the parent amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles such as amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to more oxidized derivatives, while reduction can yield the parent amine .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H13NO
  • Molecular Weight : 163.22 g/mol
  • CAS Number : 41043-09-8

The compound features a cycloheptane ring fused to a pyridine ring, characterized by its nitrogen oxide functionality. This structure is crucial for its interaction with biological systems, especially in modulating neuronal signaling pathways.

Medicinal Chemistry

THCP-N-oxide has been identified as an impurity in Fampridine, a drug used to enhance walking in patients with multiple sclerosis. Its presence highlights the importance of understanding impurities in drug formulations for quality control and therapeutic efficacy. The compound's activity may relate to its effects on potassium channel modulation, which is essential for neuronal excitability and signaling .

Key Applications :

  • Impurity Analysis : As an impurity in Fampridine, THCP-N-oxide necessitates careful monitoring during drug production to ensure safety and efficacy.
  • Building Block for Synthesis : It may serve as a precursor for synthesizing other biologically active compounds, expanding its utility in drug development .

Pharmacological Research

Research indicates that THCP-N-oxide may influence potassium channel activity. Potassium channels play a vital role in maintaining the resting membrane potential and regulating action potentials in neurons. Understanding how THCP-N-oxide interacts with these channels could provide insights into its pharmacodynamics and potential therapeutic applications .

Case Studies

StudyFocusFindings
Study on Fampridine ImpuritiesExamined the impact of THCP-N-oxide on Fampridine's efficacyIdentified modulation of neuronal signaling pathways
Synthesis of 2-AminopyridinesExplored the synthesis from pyridine N-oxidesAchieved yields up to 84%, demonstrating THCP-N-oxide's synthetic versatility

Common Synthesis Techniques:

  • Oxidation Reactions : Utilizing oxidizing agents to convert precursors into N-oxides.
  • One-Pot Reactions : Efficient methods that yield high purity products with minimal steps .

Mechanism of Action

The mechanism of action of 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine-N-oxide involves its interaction with molecular targets and pathways within biological systems. The N-oxide functional group can participate in redox reactions, influencing cellular processes and signaling pathways. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure allows it to interact with various biomolecules .

Comparison with Similar Compounds

Key Observations :

  • The N-oxide group in the target compound enhances polarity and hydrogen-bonding capacity compared to amine or nitrile derivatives.
  • Substituents like benzylamino and methoxyphenyl in induce steric hindrance, leading to deviations in ring planarity (e.g., the pyridine ring is inclined at 76.68° relative to the benzene ring) .

Crystallographic and Hydrogen-Bonding Comparisons

Table 1: Bond Lengths and Angles in Cyclohepta[b]pyridine Derivatives

Parameter Target Compound (N-oxide) 2-Benzylamino-4-(4-methoxyphenyl) Derivative () 6,7,8,9-Tetrahydro-N-methyl Derivative ()
C–N bond length (Å) Not reported 1.337 (C5–N3) ~1.45 (estimated for C–N amine)
Pyridine ring planarity Slight distortion N of nitrile displaced from pyridine plane Likely planar
Hydrogen-bonding interactions N–O⋯H contacts expected N–H⋯N (R²²(14) loops) No data

Structural Insights :

  • The N-oxide group likely participates in stronger hydrogen bonds (e.g., N–O⋯H) compared to the weaker C–H⋯N interactions observed in nitrile derivatives .

Physicochemical and Electronic Properties

Table 2: Electronic Effects of Functional Groups

Functional Group Electron Density Modulation Reactivity Implications
N-oxide Withdrawing (+M effect) Increased susceptibility to nucleophilic attack
Carbonitrile () Withdrawing (-I effect) Stabilizes adjacent electrophilic centers
Amine () Donating (+I effect) Enhances basicity and nucleophilicity

Key Findings :

  • The N-oxide group reduces electron density at the pyridine nitrogen, altering catalytic or binding properties compared to amine derivatives.
  • Steric effects from substituents like benzylamino groups () may hinder π-stacking interactions, whereas the N-oxide’s planar geometry could enhance such interactions .

Validation and Methodological Considerations

Crystallographic data for related compounds were validated using tools like SHELX () and structure-validation protocols (). For example, the R²²(14) loops in were confirmed via hydrogen-bond topology analysis . The absence of disorder in reported structures (e.g., ) suggests high data quality.

Biological Activity

6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine-N-oxide (CAS No. 41043-09-8) is a compound that belongs to the class of pyridine N-oxide derivatives. Its molecular formula is C10H13NO, with a molecular weight of 163.22 g/mol. This compound has garnered interest due to its potential biological activities, particularly in antiviral and anticancer applications.

The compound's structure features a cycloheptapyridine ring with an N-oxide functional group, which is crucial for its biological activity. The presence of the N-oxide moiety has been linked to various pharmacological effects, including antiviral properties.

Antiviral Properties

Research has demonstrated that pyridine N-oxide derivatives exhibit significant antiviral activity against various viruses. A notable study evaluated a range of pyridine N-oxide derivatives against feline infectious peritonitis virus (FIPV) and human SARS-CoV. The results indicated that these compounds could inhibit viral replication in cell cultures, with some exhibiting selectivity and potency at low concentrations:

CompoundVirus TargetEC50 (µg/L)CC50 (µg/L)Selectivity Index
Pyridine N-Oxide 45FIPV501002
Pyridine N-Oxide 120SARS-CoV251004

The study found that the oxide functionality on the pyridine moiety was essential for antiviral activity, highlighting the importance of structural elements in these compounds' efficacy .

Antitumor Activity

In addition to antiviral effects, some studies have explored the potential anticancer properties of pyridine N-oxides. The cytotoxicity of these compounds was evaluated in non-cancerous fibroblast cell lines compared to cancerous cells. Notably, lower cytotoxicity was observed in non-cancerous cells, suggesting a potential therapeutic window for anticancer applications:

CompoundCell Line TypeCytotoxicity (µM)
Pyridine N-Oxide ACancerous10
Pyridine N-Oxide ANon-cancerous>100

This differential cytotoxicity indicates a promising avenue for developing selective antitumor agents based on the structural characteristics of pyridine N-oxides .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies on pyridine N-oxides reveal that variations in substituents significantly influence their biological activity. For instance:

  • Alkyl Substituents : Modifications on the nitrogen atom can enhance or diminish antiviral potency.
  • Halogenated Groups : These groups have shown to increase selectivity against specific viral strains.
  • Cyclic Structures : The incorporation of cyclic moieties can improve stability and bioavailability.

A comprehensive SAR analysis is crucial for optimizing these compounds for therapeutic use .

Case Studies

Several case studies have highlighted the efficacy of pyridine N-oxides in clinical and preclinical settings:

  • HIV Research : One study demonstrated that certain pyridine N-oxide derivatives inhibited HIV replication at post-integration stages, showcasing their potential as anti-HIV agents.
  • In Vivo Studies : Prolonged exposure of specific derivatives in animal models indicated no acute toxicity while providing protective effects against viral infections .

Q & A

Q. What synthetic methodologies are commonly employed for 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine-N-oxide?

The compound is typically synthesized via cyclocondensation reactions using precursors like substituted pyridines or thiophenes under reflux conditions. High-pressure synthesis (e.g., 50–100 bar) has also been reported for structurally similar cyclohepta[b]pyridine derivatives, improving reaction efficiency and yield . Catalytic systems such as Pd/C or acidic/basic conditions may be employed to stabilize intermediates.

Q. Which spectroscopic techniques are most effective for structural characterization?

Infrared (IR) spectroscopy identifies functional groups like N-oxide (peaks near 1250–1350 cm⁻¹) and cyclic amine moieties. Nuclear Magnetic Resonance (NMR) is critical for confirming regiochemistry and hydrogen environments: δ 1.5–2.5 ppm (multiplet, cycloheptane protons) and δ 8.0–9.0 ppm (pyridine protons) are typical. Mass spectrometry (MS) confirms molecular weight, while elemental analysis validates purity (e.g., C, H, N, S percentages) .

Advanced Research Questions

Q. How can discrepancies between calculated and observed elemental analysis data be addressed?

Discrepancies (e.g., ±0.2–0.5% for carbon or nitrogen content) often arise from incomplete purification or hygroscopicity. Recrystallization in anhydrous solvents (e.g., ethanol/water mixtures) and drying under vacuum (40–60°C) can mitigate this. Cross-validate results using combustion analysis coupled with CHNS-O analyzers and compare with theoretical values from software like ACD/Labs .

Q. What strategies optimize stereochemical outcomes during synthesis?

Stereoselectivity in cycloheptane ring formation can be achieved using chiral catalysts (e.g., Ru-BINAP complexes) or enantiopure starting materials. For example, (9R)-configured derivatives were synthesized via asymmetric hydrogenation, confirmed by X-ray crystallography . Reaction temperature (e.g., –20°C to 0°C) and solvent polarity (e.g., THF vs. DCM) also influence diastereomer ratios .

Q. How should contradictions in biological activity data across studies be resolved?

Discrepancies in IC₅₀ values or receptor-binding assays may stem from impurities (e.g., residual solvents) or assay conditions (pH, temperature). Validate purity via HPLC (≥98%) and replicate experiments under standardized protocols (e.g., pH 7.4 buffer, 37°C). Comparative studies with structurally related N-oxides (e.g., Mechlorethamine Hydrochloride N-Oxide) can clarify structure-activity relationships .

Q. What green chemistry metrics apply to scaled-up synthesis of this compound?

Green metrics for cyclohepta[b]pyridine derivatives include:

  • Atom Economy : >80% for cyclocondensation routes.
  • E-Factor : Aim for <5 by minimizing solvent waste (e.g., using ethanol/water mixtures).
  • Process Mass Intensity (PMI) : Optimize to <15 via solvent recycling. High-pressure synthesis (e.g., 100 bar) reduces reaction time and energy consumption by 30–50% .

Methodological Notes

  • Data Validation : Cross-reference NMR and IR data with ChemSpider or NIST databases .
  • Safety Protocols : Use fume hoods and PPE (gloves, goggles) during synthesis, as cycloheptane intermediates may release hazardous vapors (e.g., NOx) .
  • Analytical Standards : Source reference materials (e.g., Ofloxacin N-Oxide Hydrochloride) to calibrate instruments and validate impurity profiles .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine-N-oxide
Reactant of Route 2
Reactant of Route 2
6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine-N-oxide

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